molecular formula C21H18N2O3 B11055571 phenyl{7-[(E)-phenyldiazenyl]-2,3-dihydro-1,4-benzodioxin-6-yl}methanol

phenyl{7-[(E)-phenyldiazenyl]-2,3-dihydro-1,4-benzodioxin-6-yl}methanol

Cat. No.: B11055571
M. Wt: 346.4 g/mol
InChI Key: BGPRLLDYSIDLNQ-UHFFFAOYSA-N
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Description

Phenyl{7-[(E)-phenyldiazenyl]-2,3-dihydro-1,4-benzodioxin-6-yl}methanol is a complex organic compound characterized by its unique structure, which includes a phenyl group, a phenyldiazenyl group, and a benzodioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl{7-[(E)-phenyldiazenyl]-2,3-dihydro-1,4-benzodioxin-6-yl}methanol typically involves multiple steps, starting from readily available precursors. One common route involves the diazotization of aniline derivatives followed by coupling with a suitable phenol derivative to form the phenyldiazenyl group. The benzodioxin moiety can be introduced through cyclization reactions involving appropriate dihydroxybenzene derivatives. The final step often involves the reduction of intermediate compounds to yield the desired methanol derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Phenyl{7-[(E)-phenyldiazenyl]-2,3-dihydro-1,4-benzodioxin-6-yl}methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the diazenyl group to amines or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the phenyl or benzodioxin rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and electrophiles like halogens or nitro groups for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.

Scientific Research Applications

Phenyl{7-[(E)-phenyldiazenyl]-2,3-dihydro-1,4-benzodioxin-6-yl}methanol has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives may exhibit biological activity, making them useful in drug discovery and development.

    Industry: The compound can be used in the production of dyes, pigments, and other materials with specialized properties.

Mechanism of Action

The mechanism of action of phenyl{7-[(E)-phenyldiazenyl]-2,3-dihydro-1,4-benzodioxin-6-yl}methanol involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Phenyl{7-[(E)-phenyldiazenyl]-2,3-dihydro-1,4-benzodioxin-6-yl}methanol can be compared with similar compounds such as phenylacetone and other phenyl derivatives. These compounds share structural similarities but differ in their functional groups and overall reactivity. The unique combination of the phenyldiazenyl and benzodioxin moieties in this compound sets it apart, providing distinct chemical and biological properties that can be leveraged in various applications.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and materials scientists. Further research into its properties and applications will likely uncover new uses and enhance our understanding of its mechanisms of action.

Properties

Molecular Formula

C21H18N2O3

Molecular Weight

346.4 g/mol

IUPAC Name

phenyl-(6-phenyldiazenyl-2,3-dihydro-1,4-benzodioxin-7-yl)methanol

InChI

InChI=1S/C21H18N2O3/c24-21(15-7-3-1-4-8-15)17-13-19-20(26-12-11-25-19)14-18(17)23-22-16-9-5-2-6-10-16/h1-10,13-14,21,24H,11-12H2

InChI Key

BGPRLLDYSIDLNQ-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)N=NC3=CC=CC=C3)C(C4=CC=CC=C4)O

Origin of Product

United States

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